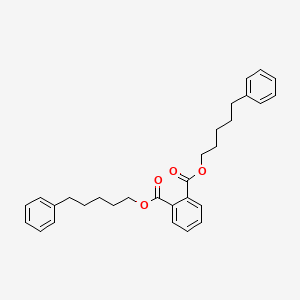
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, food industries, and perfumeries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts . Another approach involves the self-condensation of aminoacetone followed by oxidation with mercury chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazine synthesis, such as the use of catalytic cyclization and controlled reaction environments, are likely employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Applications De Recherche Scientifique
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of pharmaceutical intermediates and other industrial chemicals.
Mécanisme D'action
like other pyrazine derivatives, it is believed to interact with various molecular targets and pathways, potentially inhibiting microbial growth or modulating biological processes . Further research is needed to elucidate its precise mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with applications in food and pharmaceuticals.
2,3-Dimethyl-5-isobutylpyrazine: Used in the synthesis of various industrial chemicals.
Uniqueness
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other pyrazine derivatives
Propriétés
Numéro CAS |
62618-65-9 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2,6-dimethyl-3,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2/c1-7(2)11-9(5)13-10(6)12(14-11)8(3)4/h7-8H,1-6H3 |
Clé InChI |
OIRHXQYZWOAFKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)





![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)



![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)

![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
